N,N'-Dibutylidenehexane-1,6-diamine
CAS No.: 1002-91-1
Cat. No.: VC21016370
Molecular Formula: C14H28N2
Molecular Weight: 224.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1002-91-1 |
---|---|
Molecular Formula | C14H28N2 |
Molecular Weight | 224.39 g/mol |
IUPAC Name | N-[6-(butylideneamino)hexyl]butan-1-imine |
Standard InChI | InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Standard InChI Key | BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES | CCCC=NCCCCCCN=CCCC |
Canonical SMILES | CCCC=NCCCCCCN=CCCC |
Introduction
Structure and Chemical Identity
Molecular Structure
N,N'-Dibutylidenehexane-1,6-diamine (CAS: 1002-91-1) is a Schiff base formed by the condensation reaction between 1,6-hexanediamine and butyraldehyde. Its chemical structure contains a hexamethylene chain with imine (C=N) bonds at both termini connected to butyl groups. The molecular formula is C14H28N2, with a theoretical molecular weight of approximately 224.39 g/mol.
Structural Features
The compound possesses several key structural features:
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Two imine (C=N) bonds that can participate in various chemical reactions
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A flexible hexamethylene chain (-CH2)6 that provides conformational mobility
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Butyl groups that contribute to the hydrophobic character
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The absence of hydrogen bond donors (as the amine hydrogens are replaced during imine formation)
Relationship to Similar Compounds
N,N'-Dibutylidenehexane-1,6-diamine differs from structurally related compounds like N,N'-dibutyl-1,6-hexanediamine (CAS: 4835-11-4) primarily in bond type. While both contain the same number of carbon atoms, N,N'-Dibutylidenehexane-1,6-diamine contains imine (C=N) bonds, whereas N,N'-dibutyl-1,6-hexanediamine contains amine (C-N) bonds, resulting in significantly different chemical properties .
Property | N,N'-Dibutylidenehexane-1,6-diamine | N,N'-dibutyl-1,6-hexanediamine |
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Bond type | C=N (imine) | C-N (amine) |
Molecular formula | C14H28N2 | C14H32N2 |
Molecular weight | 224.39 g/mol | 228.42 g/mol |
Reactivity | Higher due to imine functionality | Lower; typical amine reactivity |
Hydrogen bonding | Non-donor | Donor (NH groups) |
Synthesis Methods
Synthetic Routes
N,N'-Dibutylidenehexane-1,6-diamine can be synthesized through the condensation reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. This reaction follows the typical Schiff base formation mechanism.
Reaction Conditions
The synthesis typically involves:
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Reactants: 1,6-hexanediamine and butyraldehyde
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Catalyst: Acidic or basic catalysts can facilitate the reaction
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Solvent: Common solvents include ethanol or methanol
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Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures
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Reaction Time: Typically ranges from a few hours to overnight
Industrial Production Methods
In industrial settings, production may employ continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions enhances process efficiency. Water removal techniques, such as azeotropic distillation with toluene or molecular sieves, are often employed to drive the equilibrium toward product formation.
Physical and Chemical Properties
Physical Properties
While specific physical property data for N,N'-Dibutylidenehexane-1,6-diamine is limited in the literature, estimated properties can be derived based on its structure and similar compounds:
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Physical State: Likely a liquid or low-melting solid at room temperature
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Color: Colorless to pale yellow
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Odor: Characteristic amine-like odor
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Solubility: Limited solubility in water; soluble in organic solvents
Chemical Reactivity
N,N'-Dibutylidenehexane-1,6-diamine can undergo various chemical reactions, primarily through its imine functionality:
Hydrolysis
The imine bonds are susceptible to hydrolysis, particularly in acidic conditions, regenerating the original amine and aldehyde.
Reduction
Reduction of the C=N bonds with agents such as sodium borohydride or lithium aluminum hydride converts the compound to N,N'-dibutyl-1,6-hexanediamine.
Addition Reactions
The imine bonds can participate in various addition reactions, including:
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Nucleophilic additions
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Cycloadditions
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Michael-type additions
Polymerization
As a bifunctional monomer, it can participate in various polymerization reactions to form polyamides and other polymer networks.
Applications and Uses
Polymer Chemistry
N,N'-Dibutylidenehexane-1,6-diamine serves primarily as a monomer in polyamide synthesis. Its bifunctional nature allows it to act as a cross-linking agent, contributing to the formation of three-dimensional polymer networks with enhanced mechanical properties.
Comparative Applications
The table below compares the applications of N,N'-Dibutylidenehexane-1,6-diamine with related compounds:
Compound | Primary Applications | Unique Features |
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N,N'-Dibutylidenehexane-1,6-diamine | Polyamide synthesis, cross-linking agent | Reactive imine bonds |
N,N'-dibutyl-1,6-hexanediamine | Polymer intermediate, chemical intermediate | More stable amine functionality |
Hexamethylenediamine | Nylon production, epoxy curing | Primary amine reactivity |
N,N,N',N'-Tetramethyl-1,6-hexanediamine | Catalyst, polymer additive | Tertiary amine functionality |
Analytical Characterization
Spectroscopic Analysis
Characterization of N,N'-Dibutylidenehexane-1,6-diamine typically employs several spectroscopic techniques:
Infrared Spectroscopy (IR)
Key diagnostic features include:
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C=N stretching band at approximately 1640-1660 cm⁻¹
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Absence of N-H stretching bands from primary amines (3300-3500 cm⁻¹)
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C-H stretching bands from the aliphatic chain (2800-3000 cm⁻¹)
Nuclear Magnetic Resonance (NMR)
¹H NMR characteristics likely include:
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Imine proton signal at approximately 7.5-8.0 ppm
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Methylene protons adjacent to the imine nitrogen at 3.3-3.6 ppm
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Butyl chain protons at 0.8-2.2 ppm
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Hexamethylene chain protons at 1.2-1.7 ppm
Mass Spectrometry
Mass spectrometry would likely show:
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Molecular ion peak at m/z 224
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Fragmentation patterns characteristic of imine cleavage
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Loss of butyl fragments (M-57)
Structure-Property Relationships
Comparison with Similar Diamines
The properties of N,N'-Dibutylidenehexane-1,6-diamine can be contrasted with structurally related diamines to understand structure-property relationships:
Compound | Key Structural Feature | Effect on Properties |
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N,N'-Dibutylidenehexane-1,6-diamine | Imine bonds | Higher reactivity, reversible bonding |
N,N'-dibutyl-1,6-hexanediamine | Secondary amine bonds | Greater stability, H-bonding capability |
Hexamethylenediamine | Primary amine groups | Highest reactivity, strong H-bonding |
N,N'-dibenzylhexane-1,6-diamine | Aromatic substituents | Increased rigidity, UV absorption |
Influence of Chain Length
The hexamethylene chain in N,N'-Dibutylidenehexane-1,6-diamine provides:
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Flexibility to the molecule
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Hydrophobic character
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Distance between reactive imine groups
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Potential for conformational diversity
These properties significantly influence its behavior in polymerization reactions and its effectiveness as a cross-linking agent .
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